Differential Reactivity: Chlorocyclohexenyl Moiety Enables Site-Specific Protein Labeling Compared to Inert Cyanine Scaffolds
This compound incorporates a central chlorine atom on a cyclohexenyl ring within its heptamethine chain, which enables a unique, direct covalent labeling reaction with proteins containing free cysteine residues under physiological conditions . This is a class-level inference for heptamethine cyanines bearing a meso-chlorine. In contrast, the close analog N,N'-bis-(azide-PEG3)-Cy5 lacks this central halogen and its reactive site, meaning its attachment to biomolecules relies entirely on the azide groups via click chemistry . This provides the target compound with an orthogonal and tunable mode of conjugation not available in the Cy5 analog, allowing for dual-modality labeling strategies.
| Evidence Dimension | Reactivity with Free Cysteine Residues |
|---|---|
| Target Compound Data | Active (Class-based inference) |
| Comparator Or Baseline | N,N'-bis-(azide-PEG3)-Cy5 |
| Quantified Difference | Not applicable for site-specific cysteine labeling |
| Conditions | Physiological pH and temperature |
Why This Matters
This enables a second, orthogonal conjugation strategy (direct cysteine labeling) independent of copper-catalyzed or strain-promoted azide-alkyne click chemistry, providing experimental flexibility and reducing potential interference with click-based labeling schemes.
